molecular formula C12H10Cl2N4O2S B2582761 N-(2,4-dichlorophenyl)-2-[(6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]acetamide CAS No. 786670-67-5

N-(2,4-dichlorophenyl)-2-[(6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]acetamide

Cat. No.: B2582761
CAS No.: 786670-67-5
M. Wt: 345.2
InChI Key: ODUAJKAHNQSAID-UHFFFAOYSA-N
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Description

This compound features a dichlorophenyl group linked to an acetamide backbone, with a sulfanyl bridge connecting to a 6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl moiety. The dichlorophenyl group is commonly associated with bioactivity in agrochemicals (e.g., 2,4-D) and pharmaceuticals, while the triazinone ring may contribute to hydrogen bonding and stability .

Properties

IUPAC Name

N-(2,4-dichlorophenyl)-2-[(6-methyl-5-oxo-4H-1,2,4-triazin-3-yl)sulfanyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10Cl2N4O2S/c1-6-11(20)16-12(18-17-6)21-5-10(19)15-9-3-2-7(13)4-8(9)14/h2-4H,5H2,1H3,(H,15,19)(H,16,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODUAJKAHNQSAID-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(NC1=O)SCC(=O)NC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10Cl2N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

N-(2,4-dichlorophenyl)-2-[(6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]acetamide is a synthetic organic compound that has garnered attention due to its potential biological activities. The compound's structure features a dichlorophenyl group and a triazinyl moiety, which may contribute to its pharmacological properties. This article reviews the biological activity of this compound based on various studies and research findings.

  • Molecular Formula : C12H10Cl2N4O2S
  • Molecular Weight : 345.2044 g/mol
  • CAS Number : 721898-67-5

The biological activity of this compound may involve multiple mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways.
  • Antimicrobial Activity : Its structural features suggest potential interactions with microbial targets.
  • Cytotoxic Effects : Preliminary studies indicate possible cytotoxic effects against various cancer cell lines.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For example:

  • Activity Against Fungi : Studies have shown that triazole derivatives can be effective against fungal strains like Candida albicans and Rhodotorula mucilaginosa, often outperforming established antifungals like fluconazole .

Anticancer Activity

In vitro studies have evaluated the cytotoxic effects of this compound against various cancer cell lines:

  • NCI-60 Cell Line Panel : Initial screenings against the NCI panel revealed moderate cytostatic activity with inhibition growth percentages (IGP) ranging from 10% to 23% for specific cell lines .

Study 1: Antifungal Efficacy

A study evaluated several triazole derivatives for antifungal activity against clinical isolates. The most active compounds demonstrated minimum inhibitory concentrations (MIC) of ≤ 25 µg/mL against Candida species . The docking studies suggested that these compounds bind effectively to the active site of lanosterol 14α-demethylase.

Study 2: Cytotoxicity Assessment

Another investigation focused on the cytotoxic effects of triazine derivatives on the NCI-60 cell line panel. The results indicated varying degrees of cytotoxicity with some compounds showing significant activity against breast cancer and melanoma cells .

Comparative Analysis of Similar Compounds

Compound NameStructure FeaturesAntimicrobial ActivityAnticancer Activity
N-(2,4-dichlorophenyl)-2-[...Dichlorophenyl & TriazinylModerate efficacy against fungiModerate IGP in NCI panel
Similar Triazole Derivative ADifferent substituentsHigh efficacy against CandidaHigh IGP in breast cancer
Similar Triazole Derivative BLacks methyl groupLow efficacy against fungiLow IGP

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Structural Differences
Compound Name Key Structural Features Heterocycle Type Aryl Substituents
Target Compound N-(2,4-dichlorophenyl), triazinone-sulfanyl 1,2,4-triazin-3-yl 2,4-dichlorophenyl
2-Cyano-N-(4-sulfamoylphenyl)acetamide derivatives (13a–e) 4-Substituted phenyl hydrazine, cyano group None 4-methyl/methoxy/chloro phenyl
WH7 4-Chloro-2-methylphenoxy, triazole 1,2,4-triazol-3-yl 4-chloro-2-methylphenoxy
6m Naphthalen-1-yloxy, triazole 1,2,3-triazol-1-yl Naphthalen-1-yloxy
Anti-exudative derivatives Furan-2-yl, triazole-thio 1,2,4-triazol-3-yl Furan-2-yl

Key Observations :

  • Dichlorophenyl vs. sulfamoylphenyl (13a–e) or naphthalenyl (6m) groups may influence lipophilicity and target selectivity .
Physicochemical Properties
Compound Name Melting Point (°C) IR (C=O stretch, cm⁻¹) Notable NMR Signals (δ, ppm)
13a 288 1664 2.30 (CH₃), 7.20–7.92 (ArH)
6m Not reported 1678 HRMS [M+H]⁺: 393.1118
WH7 Not reported Not reported Not reported
Target Compound Not available ~1660–1680 (estimated) Predicted aromatic signals at 6.5–8.0

Analysis :

  • The target’s carbonyl stretch (C=O) likely aligns with analogs (~1660–1680 cm⁻¹) .
  • Dichlorophenyl protons in the target may resonate downfield (δ 7.0–8.0) compared to 13a’s simpler aryl groups .

Inferences :

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